4-benzyl-2-chloro-1,3-thiazole

Catalog No.
S2895935
CAS No.
1344352-94-8
M.F
C10H8ClNS
M. Wt
209.69
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-benzyl-2-chloro-1,3-thiazole

CAS Number

1344352-94-8

Product Name

4-benzyl-2-chloro-1,3-thiazole

IUPAC Name

4-benzyl-2-chloro-1,3-thiazole

Molecular Formula

C10H8ClNS

Molecular Weight

209.69

InChI

InChI=1S/C10H8ClNS/c11-10-12-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

RBQKNRCVVQUQEQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=CSC(=N2)Cl

Solubility

not available

Applications in Medicine and Synthetic Chemistry

Imidazole and its derivatives possess remarkable versatility, finding applications in medicine, synthetic chemistry, and industry . They play a pivotal role in the synthesis of biologically active molecules .

Applications in Pharmacology

Imidazoles have garnered significant attention in research and industrial chemistry in recent years, mainly due to their versatile range of biological and pharmacological activities . They are used in the synthesis of anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

Applications in Agriculture

Imidazoles also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .

Applications in Green Chemistry and Organometallic Catalysis

Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .

Applications in Chemical Organic Synthesis

Imidazole derivatives have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis .

Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives

Many nitrogen- and sulfur-containing heterocyclic compounds exhibit biological activity. Among these heterocycles are benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles. A new synthetic protocol allows the preparation of these tricyclic compounds via the oxidation of a mercaptophenyl moiety to its corresponding disulfide .

Insecticidal Activity

A series of compounds containing trifluoroacetyl groups were synthesized, and their insecticidal activity against Nilaparvata lugens was evaluated. The bioassay results indicated that compound 4-1 (R 1 is chloropyridine, R 2 is H), 4-2 (R 1 is chlorothiazole, R 2 is H) and 4-19 (R 1 is benzyl, R 2 is isopropyl) had the best activity against Nilaparvata lugens .

Synthesis of 2-Aminothiazole-Based Compounds

Among sulfur- and nitrogen-containing heterocyclic compounds, the 2-aminothiazole scaffold is one of the characteristic structures in drug development. This essential revelation has several biological activities, allowing it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things .

Synthesis and Reactions of 2-Aminobenzothiazole

The versatile and synthetically accessible 2-aminobenzothiazole scaffolds are quite fascinating for multiple applications in both synthetic organic chemistry and biological fields due to their potent pharmacological activities .

Preparation and Applications of 4-Methoxybenzyl Esters

In organic synthesis, 4-Methoxybenzyl esters are used in different synthetic sequences. They have been substituted for other esters to facilitate the deprotection in even more highly sensitive systems .

4-benzyl-2-chloro-1,3-thiazole is a heterocyclic compound featuring a thiazole ring substituted with a benzyl group and a chlorine atom. The thiazole structure consists of a five-membered ring containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties. This compound is of interest due to its potential applications in pharmaceuticals and materials science.

There is no current research available on the specific mechanism of action of 4-Benzyl-2-chlorothiazole. However, due to the presence of the thiazole ring, it might have potential applications in medicinal chemistry. Thiazole is a common functional group found in various bioactive molecules, including some antibiotics and vitamin B1 []. Further research is needed to explore the potential biological activity of 4-Benzyl-2-chlorothiazole.

Typical of thiazole derivatives. These include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of new derivatives.
  • Condensation Reactions: It can undergo condensation with amines or thioureas to form more complex thiazole derivatives.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed reactions, such as Suzuki or Sonogashira coupling, allows for the introduction of various aryl or alkenyl groups .

Research indicates that compounds containing thiazole rings exhibit a range of biological activities, including:

  • Antimicrobial Properties: Thiazole derivatives, including 4-benzyl-2-chloro-1,3-thiazole, have shown effectiveness against various bacterial strains and fungi .
  • Antiprotozoal Activity: Some studies suggest potential efficacy against protozoan infections, making these compounds interesting for further pharmacological exploration .
  • Anticancer Activity: Preliminary studies indicate that certain thiazole derivatives may exhibit cytotoxic effects on cancer cell lines .

Several methods have been developed for synthesizing 4-benzyl-2-chloro-1,3-thiazole:

  • Chlorination of Benzylthiazoles: The compound can be synthesized by chlorinating 4-benzylthiazoles using reagents such as phosphorus pentachloride or sulfuryl chloride.
  • Condensation Reactions: A common method involves the condensation of benzylamine with 2-chlorothioketones in the presence of acid catalysts.
  • Palladium-Catalyzed Cross-Coupling: Utilizing palladium catalysts allows for the coupling of various aryl halides with thiourea derivatives to yield thiazole compounds .

4-benzyl-2-chloro-1,3-thiazole has several potential applications:

  • Pharmaceuticals: Its biological activity suggests utility in drug development for antimicrobial and anticancer therapies.
  • Agricultural Chemicals: The compound may serve as a lead structure for developing agrochemicals targeting pests or diseases.
  • Material Science: Due to its unique chemical properties, it could be used in synthesizing novel materials or coatings.

Interaction studies reveal that 4-benzyl-2-chloro-1,3-thiazole can interact with various biological targets:

  • Enzyme Inhibition: Some studies have shown that it may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Binding: Research indicates potential binding to certain receptors that could mediate its biological effects .

Several compounds share structural similarities with 4-benzyl-2-chloro-1,3-thiazole. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
2-Chloro-1,3-thiazoleChlorine at position 2Basic thiazole structure
BenzylthiazoleBenzyl group attachedExhibits strong antimicrobial activity
5-Bromo-2-thiazoleBromine at position 5Higher reactivity in nucleophilic substitution
4-MethylthiazoleMethyl group at position 4Enhanced lipophilicity

These compounds illustrate the diversity within the thiazole family while highlighting the unique features of 4-benzyl-2-chloro-1,3-thiazole due to its specific substitutions.

XLogP3

3.9

Dates

Modify: 2024-04-15

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